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Compound of Interest

Compound Name: 2-Bromo-2'-nitroacetophenone

Cat. No.: B032119 Get Quote

An In-depth Technical Guide to 2-Bromo-2'-nitroacetophenone: Properties, Synthesis, and

Applications

Abstract
2-Bromo-2'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a

pivotal intermediate in synthetic organic chemistry. Characterized by the presence of an α-

bromo ketone moiety and a nitro-substituted phenyl ring, this compound exhibits a unique

reactivity profile that makes it a valuable precursor for the synthesis of a wide range of complex

molecules, particularly heterocyclic systems. This technical guide provides a comprehensive

overview of the physicochemical properties, spectroscopic data, synthesis, purification,

chemical reactivity, and safety considerations for 2-bromo-2'-nitroacetophenone. Detailed,

field-proven protocols for its synthesis and purification are provided, alongside an analysis of its

core reactivity. This document is intended to serve as an essential resource for researchers,

scientists, and drug development professionals leveraging this versatile reagent in their work.

Introduction and Nomenclature
2-Bromo-2'-nitroacetophenone, also known by its IUPAC name 2-bromo-1-(2-

nitrophenyl)ethanone, is a bifunctional organic compound of significant interest in medicinal

and materials chemistry.[1][2] Its structure incorporates three key features: an aromatic nitro

group, a ketone carbonyl, and an α-bromine atom. This combination renders the molecule a

potent electrophile, particularly at the benzylic carbon bearing the bromine, which is activated
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by the adjacent carbonyl group.[3] This inherent reactivity is the cornerstone of its utility as a

building block for constructing more complex molecular architectures.[1][4]

IUPAC Name: 2-bromo-1-(2-nitrophenyl)ethanone[5]

Synonyms: 2'-Nitrophenacyl bromide[6]

CAS Number: 6851-99-6[6]

Molecular Formula: C₈H₆BrNO₃[5]

Molecular Weight: 244.04 g/mol [6]

Chemical Structure:

Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-Bromo-2'-nitroacetophenone are summarized

below. It is essential for researchers to note that while properties like melting point are

experimentally determined, others such as boiling point and density are often computationally

predicted and should be treated as estimates.

Physical Properties
Property Value Source(s)

Appearance
White to pale yellow crystalline

powder
[1][2]

Melting Point 55-57 °C (lit.) [1][2][6]

Boiling Point 335.7 ± 17.0 °C (Predicted) [1][2]

Density 1.671 ± 0.06 g/cm³ (Predicted) [1][2]

Solubility
Soluble in Chloroform,

Methanol
[1][2]

Spectroscopic Data
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Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 2-
Bromo-2'-nitroacetophenone. Below are the key experimental and expected spectroscopic

features.

Technique Data Source(s)

¹H NMR

(400 MHz, CDCl₃) δ

(ppm):8.21 (dd, J=8.1, 1.2 Hz,

1H, Ar-H), 7.79 (td, J=7.5, 1.3

Hz, 1H, Ar-H), 7.68 (ddd,

J=8.1, 7.5, 1.6 Hz, 1H, Ar-H),

7.50 (dd, J=7.5, 1.6 Hz, 1H, Ar-

H), 4.30 (s, 2H, -COCH₂Br)

[4]

¹³C NMR

Experimental data for the 2'-

nitro isomer is not readily

available. Based on general

principles, expected shifts are:

~189-194 ppm (C=O), ~124-

150 ppm (Ar-C), ~30-35 ppm (-

CH₂Br)

[7]

IR Spectroscopy

Expected characteristic peaks:

~1700 cm⁻¹ (C=O stretch),

~1520 & 1340 cm⁻¹ (Ar-NO₂

asymmetric & symmetric

stretches), ~600-700 cm⁻¹ (C-

Br stretch)

UV-Vis λmax: 262 nm (in Ethanol) [1][2]

Synthesis and Purification
The most common and reliable method for preparing 2-Bromo-2'-nitroacetophenone is

through the direct α-bromination of its precursor, 2'-nitroacetophenone. The presence of an

acid catalyst facilitates the formation of an enol intermediate, which then acts as the

nucleophile in the reaction with elemental bromine.[8]
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Caption: Workflow for the synthesis and purification of 2-Bromo-2'-nitroacetophenone.

Detailed Synthesis Protocol
This protocol is adapted from a reported literature procedure.[4]

Materials:

2'-Nitroacetophenone (20 g, 121 mmol)

Anhydrous Aluminum Trichloride (AlCl₃) (500 mg, 3.75 mmol)

Bromine (Br₂) (6.2 mL, 121 mmol)

Anhydrous Diethyl Ether (600 mL)

Dichloromethane (CH₂Cl₂)

Petroleum Ether

Methanol (for recrystallization)

Magnesium Sulfate (MgSO₄)

Argon or Nitrogen gas supply

Procedure:

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and an argon inlet, add 2'-nitroacetophenone (20 g) and anhydrous

aluminum trichloride (500 mg).

Dissolution: Add anhydrous diethyl ether (600 mL) to the flask and stir the mixture until all

solids are dissolved.

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Under a steady stream of

argon, add bromine (6.2 mL) dropwise via the dropping funnel over a period of 1 hour.

Causality Note: Slow, dropwise addition at low temperature is crucial to control the

exothermic reaction and prevent over-bromination.
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Reaction Progression: After the addition is complete, allow the mixture to slowly warm to

room temperature and continue stirring for 3 hours. The reaction progress should be

monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Workup: Transfer the reaction mixture to a separatory funnel and wash the organic layer with

water (3 x 200 mL).

Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter,

and evaporate the solvent under reduced pressure to yield the crude product as a yellow

solid.

Purification (Column Chromatography): Purify the crude residue by column chromatography

on silica gel using a solvent system of 70:30 dichloromethane/petroleum ether.

Purification (Recrystallization): Combine the fractions containing the pure product and

evaporate the solvent. Recrystallize the resulting solid from methanol to afford pure 2-bromo-

1-(2-nitrophenyl)ethanone as colorless micro-needles (Yield: 26.1 g, 88%).[4]

Trustworthiness Check: The purity of the final product should be confirmed by melting point

analysis and ¹H NMR spectroscopy, comparing the data to established values.

Chemical Reactivity and Applications
The synthetic utility of 2-Bromo-2'-nitroacetophenone stems from the high reactivity of the α-

bromo ketone functional group. The carbon atom attached to the bromine is highly electrophilic

due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine

atom itself, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[3]

Core Reactivity: Nucleophilic Substitution
This compound readily reacts with a wide variety of nucleophiles, including amines, pyridines,

thiols, and carboxylates, to displace the bromide ion. This reactivity is the foundation for its use

in building complex heterocyclic structures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubsapp.acs.org/subscribe/archive/ci/30/i11/html/11natale.html
https://www.benchchem.com/product/b032119?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050415/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Bromo-2'-nitroacetophenone
(Electrophile) Sₙ2 Transition StateNucleophile (e.g., Pyridine)

Nucleophilic
Attack

Substituted ProductNew C-Nu Bond Forms

Bromide Ion (Leaving Group)
C-Br Bond Breaks

Click to download full resolution via product page

Caption: Generalized Sₙ2 reaction mechanism of 2-Bromo-2'-nitroacetophenone.

Applications in Synthesis
Heterocycle Synthesis: It is a key starting material for synthesizing fused heterocyclic

systems. For instance, it is used in the novel synthesis of 5-pyridylindolizine derivatives,

which are scaffolds of interest in pharmaceutical research.[1][2]

Analytical Derivatization: As an electroactive derivative-forming reagent, it has been used as

a pre-column reagent for preparing prostaglandin derivatives, enhancing their detectability in

analytical assays.[6]

Pharmaceutical and Agrochemical Intermediates: Its versatile reactivity makes it a valuable

intermediate in the production of various pharmaceuticals and agrochemicals.[1]

Safety, Handling, and Storage
2-Bromo-2'-nitroacetophenone is a hazardous substance and must be handled with

appropriate safety precautions in a well-ventilated chemical fume hood.

Hazard Identification:

GHS Classification: Causes severe skin burns and eye damage (Skin Corrosion/Irritation,

Category 1B; Serious Eye Damage, Category 1).[5][6]

Signal Word: Danger[6]
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Personal Protective Equipment (PPE):

Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[9]

Handling:

Avoid creating dust.[9]

Do not breathe dust, fumes, or vapors.[9]

Wash hands thoroughly after handling.[9]

Storage:

Store in a cool, dark place.[1][2]

Keep the container tightly sealed in a dry, well-ventilated area.[1][2]

Recommended storage temperature: 0-8 °C.[1]

Conclusion
2-Bromo-2'-nitroacetophenone is a powerful and versatile synthetic intermediate whose

value is defined by its predictable and potent electrophilicity. A thorough understanding of its

properties, a reliable synthetic protocol, and stringent adherence to safety measures are

essential for its effective and safe utilization. This guide provides the foundational knowledge

required for researchers to confidently incorporate this reagent into their synthetic strategies,

paving the way for the development of novel compounds in drug discovery and materials

science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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